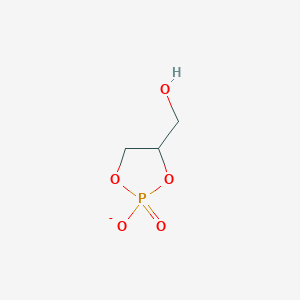

Glycerol 1,2-cyclic phosphate(1-)

Description

Contextualizing Glycerol (B35011) 1,2-cyclic phosphate(1-) within Biochemical Systems

Glycerol 1,2-cyclic phosphate(1-) is intricately linked to lipid metabolism, a cornerstone of cellular function. It emerges as a product in the catabolism of glycerophospholipids, which are the primary components of cellular membranes. nih.govnih.gov Specifically, the enzymatic action of glycerophosphinicocholine diesterase on substrates like glycerylphosphorylcholine (B1206476) and glycerylphosphorylethanolamine releases glycerol 1,2-cyclic phosphate (B84403) alongside glycerophosphate. nih.govportlandpress.com This process is a key step in the breakdown and turnover of phospholipids (B1166683), essential for maintaining membrane integrity and fluidity.

The significance of this cyclic phosphate extends to its role as a precursor and intermediate. It can be hydrolyzed by the enzyme glycerol-1,2-cyclic-phosphate 2-phosphodiesterase to yield glycerol 1-phosphate, a critical building block for the synthesis of new phospholipids. ontosight.aiwikipedia.org This positions glycerol 1,2-cyclic phosphate(1-) at a metabolic crossroads, connecting the degradation of existing phospholipids with the biogenesis of new ones. This metabolic nexus underscores the compound's importance in cellular homeostasis and response to environmental cues. Furthermore, the broader family of glycerol phosphates, including glycerol-3-phosphate (G3P), is fundamental to the synthesis of triacylglycerols (TAGs), the main form of energy storage in many organisms. nih.govresearchgate.net While not directly G3P, the metabolism of glycerol 1,2-cyclic phosphate is intertwined with the pool of glycerol phosphates available for lipid synthesis.

Beyond its role in lipid metabolism, there is growing interest in the potential signaling functions of cyclic phosphates. The formation and degradation of such molecules can act as molecular switches, modulating cellular processes. While research in this area is ongoing, the structural similarity of glycerol 1,2-cyclic phosphate to other known signaling molecules suggests it may have un-discovered regulatory roles within the cell.

Historical Perspectives on the Study of Glycerol 1,2-cyclic phosphate(1-)

The study of glycerol 1,2-cyclic phosphate(1-) has a rich history rooted in the early investigations of phospholipid chemistry and metabolism. Initial research in the mid-20th century focused on the alkaline hydrolysis of phospholipids, which led to the identification of cyclic intermediates, including cyclic glycerophosphate. scilit.com These early studies laid the groundwork for understanding the chemical transformations that phospholipids undergo.

A significant milestone in the field was the discovery of the enzymatic formation of glycerol 1,2-cyclic phosphate. Research published in 1976 demonstrated that this cyclic ester is not just a product of chemical hydrolysis but is actively produced in biological systems. nih.govnih.gov This work identified a kidney enzyme, glycerophosphinicocholine diesterase, as being responsible for its formation from glycerophospholipids. nih.govnih.gov Subsequent research further characterized the enzymes involved in its metabolism, such as glycerol-1,2-cyclic-phosphate 2-phosphodiesterase, which catalyzes its hydrolysis. wikipedia.org

The development of advanced analytical techniques, particularly phosphorus-31 nuclear magnetic resonance (31P NMR), has been instrumental in studying glycerol 1,2-cyclic phosphate in vivo. This non-invasive method allows for the direct observation of phosphorus-containing metabolites within living cells and tissues. Notably, 31P NMR studies have identified glycerol 1,2-cyclic phosphate as a major metabolite in certain marine organisms, such as centric diatoms, highlighting its significant presence in specific biological niches. researchgate.net

The table below summarizes key historical research findings related to Glycerol 1,2-cyclic phosphate(1-).

| Year | Key Finding | Significance | Primary Researchers/Publication |

| 1959 | Formation of cyclic glycerophosphate from glycerolphosphatides. | First identified the formation of a cyclic glycerophosphate from phospholipids. | Maruo, B., & Benson, A. A. |

| 1976 | Enzymatic formation of glycerol 1:2-cyclic phosphate by kidney glycerophosphinicocholine diesterase. | Demonstrated the biological production of the compound, not just as a chemical artifact. nih.govnih.gov | Clarke, N., & Dawson, R. M. |

| 1978 | Characterization of rac-glycerol 1:2-cyclic phosphate 2-phosphodiesterase. | Identified the enzyme responsible for the hydrolysis of the cyclic phosphate. wikipedia.org | Clarke, N., & Dawson, R. M. |

| 1988 | Observation of glycerol 1,2-cyclic phosphate in centric diatoms using 31P NMR. | Revealed the compound as a major metabolite in certain organisms. researchgate.net | Boyd, R. K., et al. |

Current Research Frontiers involving Glycerol 1,2-cyclic phosphate(1-)

Current research continues to build upon the foundational knowledge of glycerol 1,2-cyclic phosphate(1-), exploring its roles in greater detail and in new contexts. One of the most exciting frontiers is its potential involvement in prebiotic chemistry and the origins of life. Scientists are investigating how simple molecules like glycerol could have formed phospholipids on early Earth. acs.orgchemrxiv.orgchemrxiv.org Recent studies have shown that glycerol-2,3-cyclic phosphate, an isomer of glycerol 1,2-cyclic phosphate, can undergo ring-opening reactions with amino alcohols to form a variety of phospholipid headgroups. nih.govacs.orgchemrxiv.org This research suggests a plausible prebiotic pathway for the emergence of the complex phospholipids that make up modern cell membranes. nih.govacs.orgchemrxiv.org

Another active area of investigation is the potential of glycerol phosphates and related enzymes as biomarkers for disease. For instance, elevated expression of glycerol-3-phosphate phosphatase (G3PP), an enzyme that hydrolyzes a related glycerol phosphate, has been linked to poor prognosis in prostate cancer. mdpi.com While this research does not directly involve glycerol 1,2-cyclic phosphate, it highlights the growing interest in the broader glycerol phosphate metabolic network as a source of clinical indicators.

Furthermore, the intricate details of the enzymatic reactions involving glycerol 1,2-cyclic phosphate are still being elucidated. Researchers are using a combination of kinetic studies, structural biology, and computational modeling to understand the precise mechanisms of enzymes like glycerophosphodiesterases. ontosight.ai This includes investigating how factors such as pH and the presence of metal ions like Mg2+ and Ca2+ influence the formation and breakdown of the cyclic phosphate. nih.govnih.gov

The table below presents a selection of recent research findings that are expanding our understanding of Glycerol 1,2-cyclic phosphate(1-).

| Research Area | Key Finding | Implication | Recent Publication |

| Prebiotic Chemistry | Ring-opening of glycerol cyclic phosphates with amino alcohols can form diverse phospholipid headgroups. nih.govacs.orgchemrxiv.org | Provides a potential pathway for the prebiotic synthesis of essential components of cell membranes. nih.govacs.orgchemrxiv.org | Aleksandrova, M., et al. (2023) |

| Lipid Metabolism | The balance between the formation and hydrolysis of glycerol 1,2-cyclic phosphate is crucial for maintaining the pool of glycerol phosphates for lipid synthesis. ontosight.ainih.gov | Dysregulation of this balance could contribute to metabolic disorders. | Review by Xue, S., et al. (2017) |

| Enzymology | The activity of glycerophosphinicocholine diesterase, which produces glycerol 1,2-cyclic phosphate, is modulated by pH and divalent cations. nih.govnih.gov | Suggests that the formation of this cyclic phosphate is a regulated process within the cell. | Clarke, N., & Dawson, R. M. (1976) |

Structure

3D Structure

Properties

IUPAC Name |

(2-oxido-2-oxo-1,3,2λ5-dioxaphospholan-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O5P/c4-1-3-2-7-9(5,6)8-3/h3-4H,1-2H2,(H,5,6)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLGNXWMKNZOAA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OP(=O)(O1)[O-])CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O5P- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymology of Glycerol 1,2 Cyclic Phosphate 1

The generation of Glycerol (B35011) 1,2-cyclic phosphate(1-) is primarily an enzyme-catalyzed process, arising from the breakdown of larger phospholipid molecules.

Enzymatic Pathways Leading to Glycerol 1,2-cyclic phosphate(1-) Formation

Role of Glycerophosphodiesterases in Glycerol 1,2-cyclic phosphate(1-) Generation

Glycerophosphodiesterases are a class of enzymes that hydrolyze glycerophosphodiesters. A key enzyme in the formation of Glycerol 1,2-cyclic phosphate(1-) is glycerophosphinicocholine diesterase (EC 3.1.4.2). This enzyme acts on specific glycerophospholipids, leading to the simultaneous release of Glycerol 1,2-cyclic phosphate (B84403) and glycerophosphate. nih.govnih.gov The activity of this enzyme is a critical juncture in phospholipid catabolism.

The action of kidney glycerophosphinicocholine diesterase results in the formation of Glycerol 1,2-cyclic phosphate. nih.govnih.gov This reaction is not a simple hydrolysis but rather a more complex process where a cyclic intermediate is formed and then released.

| Enzyme | Substrates | Influencing Factors | Effect on Glycerol 1,2-cyclic phosphate formation |

| Glycerophosphinicocholine diesterase (EC 3.1.4.2) | Glycerylphosphorylcholine (B1206476), Glycerylphosphorylethanolamine | pH below optimum | Increased percentage of cyclic phosphate formed nih.govnih.gov |

| Addition of Mg²⁺ or Ca²⁺ | Decreased percentage of cyclic phosphate formed nih.govnih.gov |

Formation from Phospholipid Degradation Pathways

Glycerol 1,2-cyclic phosphate is a product of phospholipid degradation. researchgate.net The breakdown of major membrane phospholipids (B1166683) like phosphatidylcholine can lead to the formation of this cyclic ester. nih.gov This process is part of the broader metabolic turnover of cellular membranes. Research has also pointed to the formation of cyclic glycerophosphate from glycerolphosphatides. scilit.com

Enzymatic Degradation and Hydrolysis of Glycerol 1,2-cyclic phosphate(1-)

The transient nature of Glycerol 1,2-cyclic phosphate(1-) in cellular metabolism is due to its rapid hydrolysis by a specific phosphodiesterase.

Glycerol-1,2-cyclic-phosphate 2-phosphodiesterase Activity

The enzyme responsible for the breakdown of Glycerol 1,2-cyclic phosphate(1-) is rac-glycerol-1,2-cyclic-phosphate 2-glycerophosphohydrolase, also known as glycerol-1,2-cyclic-phosphate 2-phosphodiesterase (EC 3.1.4.42). wikipedia.org This enzyme catalyzes the hydrolysis of the cyclic phosphate ester bond. ontosight.ai

The reaction is as follows: Glycerol 1,2-cyclic phosphate + H₂O ⇌ Glycerol 1-phosphate wikipedia.org

This enzymatic action is crucial as it converts the cyclic intermediate into glycerol 1-phosphate, a key precursor for the synthesis of various phospholipids, thus playing a vital role in maintaining the integrity and function of cellular membranes. ontosight.ai This soluble phosphodiesterase has been identified in various mammalian tissues. portlandpress.comwikipedia.org The concentration of Glycerol 1,2-cyclic phosphate in rat tissues such as the liver, kidney, and brain is estimated to be in the range of 0.7 to 4.0 nmol/g wet weight. nih.gov

| Enzyme | EC Number | Action | Product | Significance |

| Glycerol-1,2-cyclic-phosphate 2-phosphodiesterase | 3.1.4.42 | Hydrolysis of Glycerol 1,2-cyclic phosphate | Glycerol 1-phosphate | Key step in phospholipid metabolism and membrane integrity wikipedia.orgontosight.ai |

Hydrolytic Mechanisms and Ring Opening of Glycerol 1,2-cyclic phosphate

The hydrolytic ring-opening of Glycerol 1,2-cyclic phosphate is a critical step in its metabolism, proceeding through distinct enzymatic and chemical pathways that yield different isomeric products. The primary mechanism involves the enzymatic action of Glycerol-1,2-cyclic-phosphate 2-phosphodiesterase (EC 3.1.4.42). wikipedia.orgontosight.ai This soluble phosphodiesterase, found in various mammalian tissues, specifically catalyzes the hydrolysis of the cyclic phosphate ester bond to produce exclusively rac-glycerol 1-phosphate. wikipedia.orgontosight.ai The systematic name for this enzyme is rac-glycerol-1,2-cyclic-phosphate 2-glycerophosphohydrolase. wikipedia.org

Alternatively, the hydrolysis of the five-membered phosphate ring can proceed via a different mechanism, particularly in the context of the breakdown of larger phospholipids. This pathway results in a mixture of glycerol 2-phosphate (G2P) and glycerol 3-phosphate (G3P). acs.orgnih.gov This process is proposed to involve the intramolecular attack of the glycerol hydroxyl groups on the phosphorus atom, leading to the formation of the cyclic intermediate, which is then hydrolyzed by water. nih.gov Studies investigating the ring-opening of glycerol-2,3-cyclic phosphate (a related isomer) with various nucleophiles showed that hydrolysis in an aqueous solution yields both G2P and G3P. acs.orgnih.gov This non-specific ring-opening highlights a key chemical property of the strained cyclic phosphate structure.

The table below summarizes the outcomes of the different hydrolytic pathways for glycerol cyclic phosphates.

| Hydrolytic Pathway | Key Enzyme/Condition | Primary Product(s) |

| Enzymatic Hydrolysis | Glycerol-1,2-cyclic-phosphate 2-phosphodiesterase | Glycerol 1-phosphate wikipedia.orgontosight.ai |

| Chemical/Alternative Hydrolysis | Aqueous solution (e.g., pH 9.5) | Glycerol 2-phosphate and Glycerol 3-phosphate acs.orgnih.gov |

Factors Influencing Enzymatic Hydrolysis of Glycerol 1,2-cyclic phosphate

The enzymatic hydrolysis of Glycerol 1,2-cyclic phosphate is influenced by several factors that affect enzyme activity and stability, including pH and the presence of metal ions. nih.govnih.gov Research on glycerophosphinicocholine diesterase (EC 3.1.4.2), an enzyme that produces Glycerol 1,2-cyclic phosphate from glycerylphosphorylcholine, provides insight into these influencing factors. nih.govnih.gov The formation of the cyclic phosphate by this enzyme, and consequently its availability for subsequent hydrolysis, is pH-dependent. The proportion of Glycerol 1,2-cyclic phosphate formed increases at pH values below the enzyme's optimum. nih.govnih.gov

The following table outlines key factors that influence the enzymatic reactions involving Glycerol 1,2-cyclic phosphate.

| Factor | Effect on Glycerol 1,2-cyclic phosphate Formation | Reference(s) |

| pH | Formation is increased at pH values below the enzyme's optimum. | nih.govnih.gov |

| Magnesium (Mg²⁺) | Addition decreases the formation of the cyclic phosphate. | nih.govnih.gov |

| Calcium (Ca²⁺) | Addition decreases the formation of the cyclic phosphate. | nih.govnih.gov |

Intermediates and Related Compounds in Glycerol 1,2-cyclic phosphate(1-) Metabolism

Relationship with Glycerol 1-phosphate and Glycerol 3-phosphate

Glycerol 1,2-cyclic phosphate is intrinsically linked to Glycerol 1-phosphate (G1P) and Glycerol 3-phosphate (G3P) as it serves as a direct precursor to them through hydrolysis. wikipedia.orgnih.gov The enzymatic hydrolysis by glycerol-1,2-cyclic-phosphate 2-phosphodiesterase specifically yields G1P. wikipedia.orgontosight.ai In contrast, non-enzymatic hydrolysis or the action of other phosphodiesterases can result in a mixture of G2P and G3P. acs.orgnih.gov

G1P and G3P are stereoisomers, with G3P also being known historically as L-glycerol 3-phosphate or D-glycerol 1-phosphate. wikipedia.orgnih.gov The stereospecific numbering (sn) system is used to avoid ambiguity, designating the natural form in eukaryotes and bacteria as sn-glycerol 3-phosphate. wikipedia.orgresearchgate.net This enantiomer is the cornerstone for the de novo synthesis of glycerolipids, where it is acylated to form phosphatidic acids. wikipedia.org Conversely, sn-glycerol 1-phosphate is the characteristic enantiomer used in the biosynthesis of the ether lipids that constitute the cell membranes of archaea. wikipedia.org Thus, Glycerol 1,2-cyclic phosphate sits (B43327) at a metabolic junction, capable of giving rise to the specific glycerol phosphate backbones required by different domains of life.

Connections to Phosphatidylcholine Catabolism Pathways

Glycerol 1,2-cyclic phosphate is a direct intermediate in the catabolism of phosphatidylcholine. Its formation has been observed during the enzymatic breakdown of glycerylphosphorylcholine (GPC), which is a major water-soluble product of phosphatidylcholine deacylation. nih.govnih.gov The enzyme glycerophosphinicocholine diesterase (also known as glycerophosphocholine phosphodiesterase, EC 3.1.4.2) acts on GPC to simultaneously release both glycerophosphate and Glycerol 1,2-cyclic phosphate. nih.govnih.govwikipedia.org

This pathway represents a significant route for the remodeling and degradation of cellular membranes. nih.gov The diesterase cleaves the phosphodiester bond in GPC, and under certain conditions, such as a lower pH, the reaction favors the intramolecular cyclization that forms Glycerol 1,2-cyclic phosphate instead of direct hydrolysis. nih.govnih.gov This establishes a clear metabolic link, positioning the cyclic phosphate as a transient intermediate in the complex cascade of phospholipid turnover. nih.gov

Broader Metabolic Context of Glycerol Phosphates

The glycerol phosphates derived from the hydrolysis of Glycerol 1,2-cyclic phosphate are central players in cellular metabolism, integrating lipid and carbohydrate pathways. wikipedia.orgwikipedia.org sn-Glycerol 3-phosphate (G3P) is a particularly vital metabolic hub. nih.gov It can be synthesized from two main sources: the phosphorylation of glycerol by glycerol kinase or the reduction of dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, by glycerol-3-phosphate dehydrogenase. wikipedia.orgumaryland.eduyoutube.com

This dual origin places G3P at the crossroads of several major metabolic processes:

Glycolysis and Gluconeogenesis: By its interconversion with DHAP, G3P provides a link between fat and carbohydrate metabolism. Glycerol released from the breakdown of triacylglycerols can be converted to G3P and then DHAP to enter the glycolytic or gluconeogenic pathways. wikipedia.orglibretexts.org

Lipid Biosynthesis: G3P is the essential backbone for the synthesis of all glycerophospholipids and triacylglycerols. wikipedia.orgyoutube.com It undergoes acylation to form phosphatidic acid, a key precursor to these complex lipids. wikipedia.org

Bioenergetics (Glycerol-3-Phosphate Shuttle): The G3P shuttle is a crucial mechanism, particularly in tissues like the brain and muscle, for transporting reducing equivalents (NADH) from the cytosol into the mitochondria for oxidative phosphorylation. biorxiv.orgnih.gov Cytosolic GPD1 converts DHAP to G3P, oxidizing NADH to NAD⁺. G3P then diffuses to the inner mitochondrial membrane, where mitochondrial GPD2 oxidizes it back to DHAP, transferring electrons to the electron transport chain to generate ATP. nih.gov

Therefore, the metabolism of Glycerol 1,2-cyclic phosphate feeds into a pool of glycerol phosphates that are fundamental for maintaining cellular energy homeostasis, membrane structure, and metabolic flexibility. nih.govbiorxiv.org

Prebiotic Chemistry and Origins of Life Implications of Glycerol 1,2 Cyclic Phosphate 1

Role of Glycerol (B35011) Cyclic Phosphates in Potentially Prebiotic Synthesis of Phospholipids (B1166683).

The prebiotic synthesis of phospholipids, the essential components of cell membranes, likely involved a series of steps starting from simple precursors available on the early Earth. nih.govnih.gov Research has demonstrated that the phosphorylation of glycerol, a simple organic molecule, can yield glycerol phosphates, including the activated intermediate, glycerol-2,3-cyclic phosphate (B84403) (G>P). nih.govacs.org This cyclic phosphate is considered "intrinsically activated" and plays a crucial role in the subsequent formation of more complex phospholipid structures. nih.govchemrxiv.orgchemrxiv.org

While most prebiotic syntheses of complex phospholipids have traditionally relied on substrates not confirmed to be present on the early Earth, recent studies have illuminated a more plausible pathway involving G>P. nih.govnih.gov This systems chemistry approach shows that G>P can undergo ring-opening reactions with various nucleophiles, leading to a diverse array of phospholipid headgroups. nih.govchemrxiv.org This provides a direct and potentially widespread prebiotic route to key intermediates required for the synthesis of modern-day phospholipids. nih.govcaltech.edu

The formation of lysophospholipids, which are precursors to the diacyl glycerophospholipids that form stable membranes, can also be achieved through the dry-state ring-opening of cyclic lysophosphatidic acids. nih.govchemrxiv.org This process, potentially occurring in environments like evaporating hydrothermal springs, further highlights the versatility of cyclic phosphates in prebiotic synthesis. nih.gov

Mechanisms of Ring Opening with Prebiotic Amino Alcohols involving Glycerol 1,2-cyclic phosphate analogues.

A significant breakthrough in understanding the prebiotic synthesis of phospholipids is the discovery that glycerol-2,3-cyclic phosphate (G>P) can react with prebiotic amino alcohols. nih.govchemrxiv.org This reaction involves the ring-opening of the cyclic phosphate by the amino alcohol, leading to the formation of various phospholipid headgroups. nih.govchemrxiv.org

The mechanism of this ring-opening reaction is noteworthy for its selectivity. Studies have shown that the reaction pathway favors the formation of 2-amino alcohol-bearing phospholipid headgroups. nih.govchemrxiv.org This is significant because phospholipids in bacterial and eukaryotic cell membranes are predominantly composed of these types of headgroups, such as those derived from ethanolamine (B43304) and serine. nih.govacs.org The proposed mechanism suggests that the amino group of the 2-amino alcohol acts as a general base, catalyzing its own addition to the G>P molecule. acs.org

This selective pathway not only explains the potential origin of these specific phospholipid headgroups but also allows for the accumulation of their natural regioisomers, sn-glycerol-3-phosphodiesters (or their enantiomers, sn-glycerol-1-phosphodiesters), which are universally found in complex glycerophospholipids. acs.org The greater hydrolytic stability of these natural regioisomers compared to their non-natural counterparts (glycerol-2-phosphates) may have led to their enrichment in the prebiotic environment. chemrxiv.org

Formation of Complex Phospholipid Headgroups from Glycerol Cyclic Phosphate Intermediates.

The reaction of glycerol-2,3-cyclic phosphate (G>P) with a variety of prebiotic amino alcohols provides a general and plausible prebiotic pathway to a diverse array of biologically relevant phospholipid headgroups. nih.govresearchgate.net Research has demonstrated the successful synthesis of glycerophosphocholines (GPCs), glycerophosphoethanolamines (GPEs), and glycerophosphoserines (GPSs) through the ring-opening of G>P with choline (B1196258), ethanolamine, and serine, respectively. nih.govacs.org

Experiments conducted under simulated prebiotic conditions (e.g., aqueous solution at pH 9.5 and 40°C) have shown the formation of these phospholipid headgroups. acs.orgchemrxiv.org A systems chemistry approach, where G>P is reacted with combinations of amino alcohols, has been particularly insightful. For instance, reacting G>P with choline in the presence of ethanolamine still yields GPCs, demonstrating the robustness of this synthetic route in a mixed prebiotic environment. acs.org

Furthermore, the reaction is not limited to primary amino alcohols. The reaction of G>P with other biologically relevant amino acids like threonine has also been shown to produce the corresponding phospholipid headgroups, glycerophosphothreonines (GPTs). researchgate.net This highlights the potential for generating a wide variety of phospholipid headgroups from a common cyclic phosphate intermediate, a crucial step towards the chemical diversity observed in modern cell membranes. nih.govresearchgate.net

Table 1: Yields of Phospholipid Headgroups from the Reaction of G>P with Amino Alcohols

| Amino Alcohol | Phospholipid Headgroup Formed | Yield (%) |

| Choline | Glycerophosphocholines (GPCs) | Varies with conditions |

| Ethanolamine | Glycerophosphoethanolamines (GPEs) | Varies with conditions |

| Serine | Glycerophosphoserines (GPSs) | Varies with conditions |

| Threonine | Glycerophosphothreonines (GPTs) | Varies with conditions |

| Yields are dependent on specific reaction conditions such as concentration, pH, and temperature. Data synthesized from multiple research findings. acs.orgchemrxiv.orgresearchgate.net |

Implications for the Emergence and Evolution of Primitive Cell Membranes.

The prebiotic synthesis of a diverse array of phospholipids from glycerol cyclic phosphate intermediates has profound implications for the emergence and evolution of primitive cell membranes. The ability to form various phospholipid headgroups would have been a critical step towards the development of functional protocells. acs.org

The compositional diversity of lipids in a membrane influences its physical properties, such as stability, permeability, and interaction with other molecules. nih.govnih.gov The prebiotic availability of a range of phospholipids would have allowed for the formation of liposomes with varied capabilities, enabling them to adapt to changing environmental conditions and undergo a form of chemical evolution. acs.org For instance, membranes composed of single-chain amphiphiles are highly permeable, which would have been advantageous for the uptake of nutrients in early heterotrophic cells. caltech.edu

The transition from these primitive, permeable membranes to the more robust diacyl phospholipid membranes of modern cells would have been driven by the selective advantages conferred by these more complex lipids. caltech.edu The synthesis of diacyl phospholipids, facilitated by intermediates like lysophospholipids derived from cyclic phosphates, would have created membranes with lower permeability. nih.govcaltech.edu This, in turn, would have created selective pressure for the evolution of transport machinery to move molecules across the membrane, a key step in the evolution of cellular metabolism. caltech.edu

Furthermore, the selection of specific phospholipid isomers, such as those based on sn-glycerol-3-phosphate in bacteria and eukaryotes and sn-glycerol-1-phosphate (B1203117) in archaea, is a fundamental aspect of the "lipid divide." researchgate.netoup.com The finding that the ring-opening of G>P favors the formation of the natural G3P regioisomer provides a potential chemical basis for this selection on the early Earth. acs.orgchemrxiv.org The greater stability of these natural phospholipids in the presence of divalent cations like Mg2+, which were likely abundant in the prebiotic environment, could have driven their enrichment in primitive membranes. cam.ac.uk This suggests that the fundamental architecture of modern cell membranes could be a deterministic outcome of intrinsic physicochemical processes that began with simple molecules like glycerol 1,2-cyclic phosphate(1-). caltech.edu

Biological Roles and Significance of Glycerol 1,2 Cyclic Phosphate 1

Cellular Occurrence and Distribution of Glycerol (B35011) 1,2-cyclic phosphate(1-)

The detection of Glycerol 1,2-cyclic phosphate(1-) in a range of organisms from single-celled algae to mammals underscores its biological relevance. Its distribution is not uniform, with particularly high concentrations found in specific life forms.

Glycerol 1,2-cyclic phosphate (B84403) has been identified as a major metabolite in certain marine microorganisms. nih.gov Notably, studies using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy in vivo have revealed its significant accumulation in four species of centric diatoms. nih.gov In these organisms, it accounts for a prominent resonance peak and represents 15% to 30% of the total organophosphate compounds detected. nih.gov This was reportedly the first time the compound had been observed as a major metabolic product. nih.gov Interestingly, its presence is highly specific, as it was not detectable in nine other species of algae, which included four species of pennate diatoms. nih.gov

| Organism Type | Detection Status | Relative Abundance |

| Centric Diatoms (four species) | Detected | 15-30% of total organophosphates nih.gov |

| Pennate Diatoms (four species) | Not Detected | N/A nih.gov |

| Other Algae (five species) | Not Detected | N/A nih.gov |

In mammals, Glycerol 1,2-cyclic phosphate is formed enzymatically. nih.govnih.gov It is released alongside glycerophosphate during the metabolic breakdown of glycerophospholipids such as glycerylphosphorylcholine (B1206476) and glycerylphosphorylethanolamine. nih.govnih.gov This reaction is catalyzed by the enzyme glycerophosphinicocholine diesterase (EC 3.1.4.2), which has been identified as a soluble phosphodiesterase in mammalian tissues. nih.govwikipedia.org Studies involving kidney tissue have shown that the proportion of the cyclic phosphate formed can be influenced by reaction conditions. nih.govnih.gov For instance, the formation of the cyclic ester increases at pH values below the enzyme's optimum, while the addition of magnesium (Mg²⁺) or calcium (Ca²⁺) ions, which stimulate the reaction, leads to a decrease in its formation. nih.govnih.gov

Involvement in Intracellular Signaling Pathways

Beyond its role as a metabolite, Glycerol 1,2-cyclic phosphate has been shown to act as a signaling molecule, capable of initiating phosphorylation cascades within cells. When applied extracellularly to cultured cells, it rapidly partitions into the cytosol and activates specific downstream pathways. nih.gov

Studies on Chinese Hamster Ovary (CHO) and NIH-3T3 cells have demonstrated that five-membered ring cyclic glycerophosphates, such as Glycerol 1,2-cyclic phosphate, can induce rapid intracellular tyrosine phosphorylation. nih.gov This effect was observed when the compound was applied externally at concentrations ranging from 2 to 10 micromolar. nih.gov The phosphorylation event targeted a specific set of intracellular proteins. nih.gov

In addition to tyrosine phosphorylation, certain cyclic glycerophosphates have been shown to induce the phosphorylation of threonine residues on intracellular proteins. nih.gov Research in CHO cells revealed that these compounds led to the rapid threonine phosphorylation of several proteins. nih.gov This finding suggests a broader role for cyclic glycerophosphates in activating multiple kinase signaling pathways. nih.gov

The signaling effects of cyclic glycerophosphates are mediated through the activation of protein kinases. nih.gov Experiments have indicated that these molecules, after entering the cell cytosol, are capable of activating kinases, including the well-characterized Mitogen-Activated Protein Kinase (MAPK). nih.gov This activation of MAPK and other kinases is a key step that accounts for the observed phosphorylation of tyrosine and threonine residues, suggesting that cyclic phosphates may participate in cellular processes associated with cell differentiation. nih.gov

| Signaling Event | Cell Lines Studied | Affected Proteins (Approximate Molecular Mass) | Reference |

| Tyrosine Phosphorylation | CHO, NIH-3T3 | ~35 kDa, ~45 kDa, 60-70 kDa, ~120 kDa | nih.gov |

| Threonine Phosphorylation | CHO | ~18 kDa, ~35 kDa, ~38 kDa | nih.gov |

| Kinase Activation | CHO, NIH-3T3 | Mitogen-Activated Protein Kinase (MAPK) and others | nih.gov |

Partitioning into Cell Cytosol and Associated Kinase Activation Mechanisms

Glycerol 1,2-cyclic phosphate(1-), a five-membered ring cyclic phosphate, demonstrates the ability to rapidly partition into the cell cytosol. nih.gov This movement across the cell membrane allows it to engage with and activate intracellular signaling pathways. nih.gov Unlike glycerol, which requires phosphorylation by glycerol kinase to be trapped and utilized within the cell, glycerol 1,2-cyclic phosphate is already in a phosphorylated, active form that can directly influence cellular machinery upon entry. nih.govmdpi.com

Once inside the cytosol, these cyclic phosphates function as signaling molecules, activating specific protein kinases. nih.gov Research has shown that glycerol 1,2-cyclic phosphate can induce rapid intracellular tyrosine phosphorylation in cell lines such as Chinese Hamster Ovary (CHO) and NIH-3T3 cells. nih.gov This activation occurs at external concentrations ranging from 2-10 microM. nih.gov Among the kinases activated by these cyclic phosphates is the mitogen-activated protein kinase (MAPK), a key component in various cellular processes including proliferation and differentiation. nih.gov The activation of MAPK and other kinases leads to the phosphorylation of a range of intracellular proteins, initiating a cascade of signaling events. nih.gov

Role of Dephosphorylation in the Signaling Profile of Cyclic Phosphates

Dephosphorylation, the removal of a phosphate group from a molecule by hydrolysis, is a critical regulatory mechanism in cellular signaling. wikipedia.org This process is catalyzed by enzymes known as phosphatases and is essential for deactivating signaling pathways, thereby ensuring that cellular responses are transient and tightly controlled. wikipedia.orgontosight.ai The balance between kinase (phosphorylation) and phosphatase (dephosphorylation) activity dictates the extent and duration of a signal. nih.gov

In the context of glycerol 1,2-cyclic phosphate signaling, dephosphorylation plays a key role in shaping its biological activity profile. nih.gov As the intracellular concentration of the cyclic phosphate increases and activates kinases, a dephosphorylation process is presumed to take place to terminate the signal. nih.gov This is carried out by specific enzymes such as glycerol-1,2-cyclic-phosphate 2-phosphodiesterase, which hydrolyzes the cyclic phosphate ester bond to form the linear glycerol-1-phosphate. ontosight.aiwikipedia.org This conversion from a cyclic to a linear phosphate effectively ends its specific signaling function. nih.gov This mechanism of activation followed by deactivation via dephosphorylation suggests a finely tuned system for cellular regulation. nih.govnih.gov

Potential Link to Cell Differentiation Processes Mediated by Cyclic Glycerophosphates

The signaling pattern of glycerol 1,2-cyclic phosphate, characterized by kinase activation followed by subsequent dephosphorylation, suggests its potential involvement in processes associated with cell differentiation. nih.gov Cell differentiation is a complex process tightly regulated by intricate signaling networks, and molecules that can modulate these pathways are of significant interest.

While direct evidence detailing the specific role of glycerol 1,2-cyclic phosphate in differentiation is emerging, the activities of related bioactive lipids lend support to this hypothesis. For instance, O-cyclic phytosphingosine-1-phosphate (cP1P), another cyclic phosphate, has been shown to regulate signaling pathways during cardiomyocyte and endothelial cell differentiation from human embryonic stem cells. nih.gov Furthermore, related linear glycerophosphates, such as β-glycerophosphate (glycerol 2-phosphate), are commonly used in laboratory settings to drive the osteogenic differentiation of bone marrow stem cells. wikipedia.org The established roles of these similar compounds in directing cell fate underscore the potential for cyclic glycerophosphates like glycerol 1,2-cyclic phosphate to function as key regulators in differentiation processes. nih.govnih.govmdpi.com

Comparative Biological Studies of Glycerol 1,2-cyclic phosphate(1-) with Related Glycerophosphates

Studies comparing the biological effects of different glycerophosphates reveal significant differences in their signaling potency and specificity. Glycerol 1,2-cyclic phosphate, which has a five-membered ring structure, has been compared with six-membered ring cyclic phosphates (e.g., 1,3-cyclic glycerophosphates) and linear glycerophosphates (e.g., sn-glycerol 3-phosphate and glycerol 2-phosphate). nih.gov

Research on CHO and NIH-3T3 cells demonstrated that both five- and six-membered cyclic phosphates induced rapid intracellular tyrosine phosphorylation, whereas the linear forms had no such effect. nih.gov However, the concentrations required to elicit these effects differed, indicating a structural basis for their activity. nih.gov The six-membered ring compounds were effective at lower concentrations (0.5–4 µM) compared to the five-membered glycerol 1,2-cyclic phosphate (2–10 µM). nih.gov Furthermore, the pattern of phosphorylated proteins varied; for instance, six-membered cyclic phosphates also induced threonine phosphorylation of specific proteins in CHO cells, an effect not detailed for the five-membered counterpart in the same study. nih.gov These findings highlight how the cyclic structure is crucial for this specific signaling activity and how variations in ring size can modulate biological potency.

Interactive Data Table: Comparative Effects of Different Glycerophosphates on Intracellular Phosphorylation

| Compound | Structure | Effective Concentration for Tyrosine Phosphorylation | Phosphorylated Proteins (Molecular Mass) | Notes |

| Glycerol 1,2-cyclic phosphate | Five-membered ring | 2–10 µM | ~35 kDa, ~45 kDa, 60–70 kDa, ~120 kDa | Induces tyrosine phosphorylation. nih.gov |

| 1,3-Cyclic glycerophosphates | Six-membered ring | 0.5–4 µM | ~35 kDa, ~45 kDa, 60–70 kDa, ~120 kDa | Also induces threonine phosphorylation of ~18-kDa, ~35-kDa, and ~38-kDa proteins in CHO cells. nih.gov |

| sn-Glycerol 3-phosphate | Linear | No effect observed | N/A | Served as a control compound. nih.gov |

| Glycerol 2-phosphate | Linear | No effect observed | N/A | Served as a control compound. nih.gov |

Advanced Research Methodologies for Glycerol 1,2 Cyclic Phosphate 1 Studies

Spectroscopic Techniques for Structural Elucidation and Detection

Spectroscopy is fundamental to the identification and structural analysis of Glycerol (B35011) 1,2-cyclic phosphate(1-). Among various spectroscopic methods, Nuclear Magnetic Resonance (NMR) is particularly powerful.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a non-invasive technique that allows for the detection and identification of phosphorus-containing compounds directly within living cells and tissues (in vivo). This method has been instrumental in the discovery and study of Glycerol 1,2-cyclic phosphate (B84403).

A seminal application of in vivo ³¹P NMR led to the identification of Glycerol 1,2-cyclic phosphate as a major metabolite in certain marine organisms. Researchers observed a distinct and prominent resonance at a chemical shift of 19.1 ppm in the ³¹P NMR spectra of four species of centric diatoms. bmrservice.com This signal accounted for a significant portion, between 15% and 30%, of the total organophosphate signals, indicating its abundance. bmrservice.com The compound was not detected in other algae, such as pennate diatoms, highlighting a species-specific accumulation. bmrservice.comnih.gov The identification was confirmed by isolating the compound and determining its structure. bmrservice.com

The chemical shift in ³¹P NMR is sensitive to the electronic environment of the phosphorus nucleus, including bond angles and substituent electronegativity, making it a reliable tool for distinguishing between different phosphate esters. researchgate.net Real-time ³¹P NMR-based methods have also been developed to monitor the enzymatic reactions involving related glycerol phosphates, such as the activity of glycerol kinase, by directly tracking the formation of product and consumption of ATP. nih.gov

| Parameter | Value | Organism/Context | Reference |

| Technique | in vivo ³¹P NMR Spectroscopy | - | bmrservice.com |

| Chemical Shift (δ) | 19.1 ppm | Centric Diatoms | bmrservice.com |

| Relative Abundance | 15-30% of total organophosphates | Centric Diatoms | bmrservice.com |

| Function | Identification and structural elucidation | - | bmrservice.com |

Chromatographic and Mass Spectrometric Approaches

Combining liquid chromatography with mass spectrometry provides high sensitivity and selectivity for the analysis of complex biological mixtures, making it ideal for studying glycerol phosphate-containing molecules.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier analytical method for the quantitative analysis of low-abundance and structurally diverse lipids, including glycans that may contain a Glycerol 1,2-cyclic phosphate moiety. This technique involves separating molecules using liquid chromatography followed by their detection and fragmentation using tandem mass spectrometry.

The general workflow for analyzing glycerophospholipids and related compounds by LC-MS/MS includes several key steps. First, lipids are extracted from biological samples, such as cells or tissues, often using methods like the Bligh and Dyer procedure to separate them from other macromolecules. wikipedia.orgcardiff.ac.uk To ensure accurate quantification, internal standards, ideally isotopically labeled versions of the analyte, are added before extraction. cardiff.ac.uk

The extracted lipids are then separated, commonly using reverse-phase or hydrophilic interaction liquid chromatography (HILIC). cardiff.ac.uk For instance, a reversed-phase chromatography setup might use a C18 column with a gradient of solvents like water and acetonitrile (B52724) containing formic acid to achieve separation. wikipedia.org

Following separation, the molecules are ionized, typically by electrospray ionization (ESI), and analyzed by the mass spectrometer. For quantitative analysis, Multiple Reaction Monitoring (MRM) is a widely used method. nih.gov In MRM, the mass spectrometer is set to detect a specific precursor ion (the intact molecule) and a specific fragment ion produced by its collision-induced dissociation. This high specificity allows for accurate quantification even in complex mixtures. nih.gov Challenges in LC-MS/MS analysis include potential ion suppression from highly abundant lipids and the vast number of different molecular species, which can be addressed through careful chromatographic separation and the use of qualified control samples for calibration. nih.govcardiff.ac.uk

| Step | Technique/Method | Purpose | Reference |

| Sample Preparation | Lipid Extraction (e.g., Bligh & Dyer) | Isolate lipids from complex biological matrix. | wikipedia.orgcardiff.ac.uk |

| Quantification Standard | Addition of Internal Standards | Correct for sample loss and ionization variability. | cardiff.ac.uk |

| Separation | Liquid Chromatography (LC) | Separate different lipid species prior to detection. | cardiff.ac.ukwikipedia.org |

| Detection & Quantification | Tandem Mass Spectrometry (MS/MS) | Provide structural information and accurate quantification. | nih.gov |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive quantification of target analytes. | nih.gov |

Enzymatic Assays and Kinetic Analysis for Biosynthesis and Degradation Pathways of Glycerol 1,2-cyclic phosphate

Understanding the metabolic pathways of Glycerol 1,2-cyclic phosphate requires the study of the enzymes responsible for its formation and breakdown. Enzymatic assays and kinetic analyses are crucial for characterizing these biochemical processes.

Biosynthesis: The formation of Glycerol 1,2-cyclic phosphate can occur enzymatically. Studies have shown that it is released concurrently with glycerophosphate when the enzyme glycerophosphinicocholine diesterase (EC 3.1.4.2) acts on substrates like glycerylphosphorylcholine (B1206476) and glycerylphosphorylethanolamine. nih.govnih.gov Enzymatic assays to study this process involve incubating the purified enzyme with its substrate and monitoring the formation of the products over time. The reaction conditions can be varied to understand their effect on the enzyme's activity. For instance, the proportion of the cyclic phosphate formed by this diesterase increases at pH values below the enzyme's optimum and is reduced by the addition of divalent cations such as Mg²⁺ or Ca²⁺. nih.govnih.gov

Degradation: The degradation pathway involves the hydrolysis of the cyclic phosphate bond. The enzyme responsible for this is rac-glycerol-1,2-cyclic-phosphate 2-phosphodiesterase (EC 3.1.4.42). numberanalytics.com This enzyme catalyzes the hydrolysis of rac-glycerol 1,2-cyclic phosphate to produce glycerol 1-phosphate. numberanalytics.com An assay for this enzyme would involve incubating the enzyme with Glycerol 1,2-cyclic phosphate and measuring the rate of glycerol 1-phosphate production.

Kinetic Analysis: Kinetic analysis of these enzymes provides quantitative measures of their efficiency and substrate affinity. This involves determining key parameters such as the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat). For example, kinetic analysis of glycerol 3-phosphate cytidylyltransferase, an enzyme involved in a related pathway, determined Kₘ values for its substrates CTP and glycerol phosphate to be in the millimolar range, with kcat values of 1.51 s⁻¹ and 4.15 s⁻¹ for the enzyme from two different bacterial species. nih.gov Similar kinetic studies on the enzymes that synthesize and degrade Glycerol 1,2-cyclic phosphate are essential for a complete understanding of its metabolic regulation.

| Pathway | Enzyme | EC Number | Reaction | Analytical Approach | Reference |

| Biosynthesis | Glycerophosphinicocholine diesterase | 3.1.4.2 | Glycerylphosphorylcholine → Glycerol 1,2-cyclic phosphate + Glycerophosphate | Measuring product formation under varying pH and ion concentrations. | nih.govnih.gov |

| Degradation | rac-Glycerol-1,2-cyclic-phosphate 2-phosphodiesterase | 3.1.4.42 | Glycerol 1,2-cyclic phosphate + H₂O → Glycerol 1-phosphate | Measuring the rate of hydrolysis and product formation. | numberanalytics.com |

Cellular and Molecular Biology Techniques for Functional Analysis of Glycerol 1,2-cyclic phosphate activity

Determining the biological function of Glycerol 1,2-cyclic phosphate involves a variety of cellular and molecular biology techniques. As a cyclic monophosphate, its functional analysis can be guided by the extensive methodologies developed for studying other well-known second messengers like cyclic AMP (cAMP) and cyclic GMP (cGMP). wikipedia.orgnih.gov

A primary function of Glycerol 1,2-cyclic phosphate is its role as a precursor to phospholipids (B1166683), which are essential components of cell membranes. acs.org Its ring-opening can lead to the formation of various lysophospholipids, influencing membrane properties, protein binding, and substrate transport. acs.orgsigmaaldrich.com Furthermore, cyclic glycerophosphates have been shown to induce intracellular signaling, a hallmark of second messenger activity. nih.gov

To investigate these functions, a suite of cell-based assays can be employed:

Cell Proliferation and Viability Assays: To determine if Glycerol 1,2-cyclic phosphate affects cell growth, proliferation assays such as the BrdU (Bromodeoxyuridine) incorporation assay can be used. This assay measures DNA synthesis in actively dividing cells. nih.gov To assess potential cytotoxic effects, assays that measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells can be performed. nih.gov

Signaling Pathway Analysis: As a putative second messenger, Glycerol 1,2-cyclic phosphate may activate downstream signaling cascades. Techniques like Western blotting can be used to detect the phosphorylation and activation of key signaling proteins, such as protein kinase A (PKA) or protein kinase G (PKG), which are common effectors for cAMP and cGMP. nih.gov

Reporter Gene Assays: To monitor the activation of specific transcription factors downstream of a signaling event, reporter gene assays are utilized. These involve transfecting cells with a plasmid where a reporter gene (e.g., luciferase) is under the control of a promoter containing response elements for a specific transcription factor.

Live-Cell Imaging and Biosensors: The development of fluorescent biosensors allows for the real-time visualization of second messenger dynamics within living cells. nih.gov A genetically encoded biosensor for Glycerol 1,2-cyclic phosphate, similar to those developed for cAMP and cGMP, would enable researchers to track its production and localization in response to various stimuli, providing critical insights into its role in spatiotemporal signaling. nih.gov

Gene Knockout/Knockdown Studies: To definitively establish the function of the enzymes involved in the metabolism of Glycerol 1,2-cyclic phosphate, molecular techniques such as CRISPR/Cas9-mediated gene knockout or RNA interference (RNAi) can be used to deplete the cell of the specific synthases or hydrolases. The resulting cellular phenotype can then be analyzed to infer the function of the metabolic pathway.

These techniques, applied systematically, are essential for unraveling the precise biological roles of Glycerol 1,2-cyclic phosphate within the cell.

Future Directions and Emerging Research Avenues for Glycerol 1,2 Cyclic Phosphate 1

Elucidating Undiscovered Biological Functions and Physiological Roles of Glycerol (B35011) 1,2-cyclic phosphate(1-)

While Glycerol 1,2-cyclic phosphate(1-) has been identified in specific biological contexts, its full range of functions and physiological significance is far from understood. It has been observed as a major organophosphate metabolite in certain marine diatoms, accounting for a significant portion of their phosphate (B84403) signals as detected by ³¹P NMR spectroscopy. nih.govresearchgate.net However, the precise metabolic advantages or roles this accumulation provides to these organisms remain an open question.

Future research should prioritize investigating the potential involvement of Glycerol 1,2-cyclic phosphate(1-) in cellular signaling, stress response, and metabolic regulation in a wider array of organisms. For instance, the related glycerol phosphate cycle is known to be involved in processes like cyclic AMP-stimulated gluconeogenesis. nih.gov Studies on the homeostasis of glycerol 3-phosphate in bacteria such as Pseudomonas aeruginosa have revealed its importance for growth and virulence, suggesting that intermediates like cyclic phosphates could have undiscovered roles in microbial physiology and pathogenesis. researchgate.net

Table 1: Potential Research Areas for Biological Functions of Glycerol 1,2-cyclic phosphate(1-)

| Research Area | Key Questions | Potential Organisms for Study |

| Cellular Signaling | Does it act as a second messenger or signaling molecule? Does its concentration change in response to external stimuli? | Centric diatoms, Mammalian cells, Bacteria |

| Metabolic Regulation | Is it an intermediate in novel metabolic pathways? How does it influence central carbon or phosphate metabolism? | Pseudomonas aeruginosa, Yeast, Rat liver models |

| Stress Response | Is its production upregulated during environmental stress (e.g., osmotic, oxidative, nutrient limitation)? | Marine algae, Halophilic archaea |

| Membrane Dynamics | Does it influence the properties or synthesis of membrane phospholipids (B1166683)? | Eukaryotes, Bacteria |

Advanced Mechanistic Studies of Enzymatic Transformations Involving Glycerol 1,2-cyclic phosphate(1-)

The enzymatic production and degradation of Glycerol 1,2-cyclic phosphate(1-) are critical to understanding its biological context. It is known to be formed by the action of glycerophosphinicocholine diesterase (EC 3.1.4.2) on substrates like glycerylphosphorylcholine (B1206476). nih.govnih.govportlandpress.com Conversely, it is hydrolyzed by glycerol-1,2-cyclic-phosphate 2-phosphodiesterase (EC 3.1.4.42) to form glycerol 1-phosphate. ontosight.aiwikipedia.org

Future studies should employ advanced techniques such as cryo-electron microscopy and time-resolved crystallography to elucidate the detailed catalytic mechanisms of these enzymes. Understanding the active site architecture and the transition states will be crucial. Furthermore, investigating the regulation of these enzymes is a key research frontier. For example, the formation of the cyclic phosphate is influenced by pH and the presence of divalent cations like Mg²⁺ and Ca²⁺, with lower pH favoring its formation and the cations decreasing it. nih.govnih.gov

Table 2: Key Enzymes and Future Mechanistic Research

| Enzyme | EC Number | Known Function | Future Research Focus |

| Glycerophosphinicocholine diesterase | 3.1.4.2 | Forms Glycerol 1,2-cyclic phosphate | High-resolution structural analysis of the active site; kinetic studies to understand pH and cation dependency. |

| Glycerol-1,2-cyclic-phosphate 2-phosphodiesterase | 3.1.4.42 | Hydrolyzes Glycerol 1,2-cyclic phosphate to glycerol 1-phosphate | Elucidation of the hydrolytic mechanism; identification of inhibitors/activators; exploring substrate specificity. |

Exploring Further Prebiotic Relevance and Chemical Evolution in the Context of Glycerol Cyclic Phosphates

Recent research has illuminated the potential significance of glycerol cyclic phosphates in prebiotic chemistry and the origin of life. nih.govnih.govacs.org Specifically, the isomer glycerol-2,3-cyclic phosphate has been shown to be an "intrinsically activated" molecule capable of reacting with prebiotic amino alcohols. nih.govchemrxiv.org This ring-opening reaction can lead to the formation of a variety of phospholipid headgroups, which are the fundamental building blocks of cell membranes. nih.govacs.orgacs.org

This line of inquiry opens up exciting possibilities for understanding the chemical evolution of phospholipids before the advent of cellular life. acs.orgchemrxiv.org Future research should continue to explore the reaction networks involving glycerol cyclic phosphates under plausible early Earth conditions. Investigating the role of mineral catalysts, such as clays, in promoting the formation and reaction of these compounds is a promising avenue. mdpi.com These studies could provide crucial insights into how the complex and diverse phospholipids found in modern membranes could have arisen from simpler prebiotic precursors. nih.govacs.org

Key research directions include:

Investigating the formation of glycerol cyclic phosphates from simple precursors under various simulated prebiotic environments. mdpi.com

Expanding the range of prebiotic nucleophiles tested for their reactivity with glycerol cyclic phosphates. nih.govnih.gov

Studying the self-assembly properties of the resulting lysophospholipids and their potential to form primitive membrane structures. nih.govacs.org

Exploring how these prebiotic pathways could have led to the selection of specific phospholipid structures observed in modern biology. acs.org

Development of Novel Analytical Probes and Detection Methods for Glycerol 1,2-cyclic phosphate(1-)

Advancing our understanding of Glycerol 1,2-cyclic phosphate(1-) is contingent on the ability to accurately detect and quantify it in complex biological and chemical systems. While ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in its initial discovery and observation in vivo, more sensitive and specific methods are needed. nih.govresearchgate.net

The development of novel analytical probes and detection methods is a critical area for future research. This could include:

Fluorescent Probes: Designing and synthesizing fluorescent molecules that selectively bind to Glycerol 1,2-cyclic phosphate(1-), allowing for its visualization and tracking within living cells.

Antibody-based Assays: Generating specific antibodies that can be used in techniques like ELISA for high-throughput quantification.

Advanced Mass Spectrometry: Refining mass spectrometry techniques, such as developing specific derivatization strategies, to enhance the ionization and fragmentation of Glycerol 1,2-cyclic phosphate(1-) for unambiguous identification and sensitive quantification in complex mixtures. acs.orgmdpi.com

Biosensors: Creating enzyme-based biosensors that utilize the specificity of enzymes like glycerol-1,2-cyclic-phosphate 2-phosphodiesterase to generate a detectable signal upon reaction with the target molecule.

Table 3: Comparison of Current and Future Analytical Methods

| Method | Principle | Current Status | Future Development |

| ³¹P NMR Spectroscopy | Detects phosphorus nuclei | Used for in vivo detection in diatoms nih.govresearchgate.net | Improve sensitivity and spatial resolution for subcellular localization. |

| Mass Spectrometry (LC-MS/MS) | Separates by mass-to-charge ratio | Methods developed for related compounds like CDP-Gro mdpi.com | Develop specific protocols for Glycerol 1,2-cyclic phosphate(1-) for enhanced sensitivity and quantification. |

| Fluorescent Probes | Emits light upon binding | Not yet developed | Design of high-affinity, selective probes for live-cell imaging. |

| Antibody-based Assays | Specific antigen-antibody binding | Not available | Production of monoclonal or polyclonal antibodies for immunoassays. |

Q & A

Q. What are the established methods for synthesizing glycerol 1,2-cyclic phosphate(1−) in laboratory settings, and how do reaction conditions influence isomer purity?

Glycerol 1,2-cyclic phosphate(1−) can be synthesized via enzymatic or chemical routes. Enzymatically, glycerol kinase catalyzes the phosphorylation of glycerol using ATP, while chemical synthesis often involves cyclic phosphorylation of glycerol derivatives under controlled pH and temperature. For example, isomer purity is sensitive to reaction pH: acidic conditions favor cyclic phosphate formation, while alkaline conditions may lead to hydrolysis or isomerization to linear forms like glycerol 1-phosphate or 2-phosphate. Nuclear magnetic resonance (NMR) and ion-exchange chromatography are critical for verifying structural integrity and distinguishing isomers .

Q. How can glycerol 1,2-cyclic phosphate(1−) be quantitatively detected in complex biological matrices, and what are the limitations of current assays?

Enzymatic assays coupled with spectrophotometry are widely used. For instance, glycerol phosphate dehydrogenase (GDH) can oxidize glycerol 1-phosphate (a potential byproduct) to dihydroxyacetone phosphate (DHAP), with NADH production measured at 340 nm. However, this method may cross-react with other glycerol derivatives, necessitating validation via liquid chromatography-mass spectrometry (LC-MS) for specificity. Phosphate-specific colorimetric assays (e.g., molybdenum blue method) are prone to interference from free inorganic phosphate or phospholipids, requiring pre-purification steps .

Q. What is the role of glycerol 1,2-cyclic phosphate(1−) in central carbon metabolism, and how does its cellular concentration influence pathway flux?

Glycerol 1,2-cyclic phosphate(1−) is a transient intermediate in gluconeogenesis and glycerophospholipid metabolism. In hepatocytes, it is derived from DHAP reduction via glycerol-3-phosphate dehydrogenase (GPDH). Elevated levels can inhibit hexokinase activity, diverting glucose-6-phosphate toward the pentose phosphate pathway. Quantitative metabolomics using stable isotope tracing (e.g., ¹³C-glycerol) is essential to map its contribution to lipid biosynthesis versus glycolytic flux .

Advanced Research Questions

Q. How can metabolic engineering strategies optimize glycerol 1,2-cyclic phosphate(1−) accumulation for studying its regulatory roles, and what genetic modifications are required?

In Saccharomyces cerevisiae, overexpression of GPD1 (glycerol-3-phosphate dehydrogenase) and downregulation of GPP1/2 (glycerol phosphatase) enhance glycerol phosphate pools. Modular engineering, as demonstrated in 1,2-propanediol production, can be adapted by introducing heterologous methylglyoxal synthase (mgsA) to shunt DHAP toward methylglyoxal, reducing competitive depletion of glycerol phosphate. Dynamic flux balance analysis (dFBA) is critical to predict trade-offs between pathway efficiency and cellular redox balance (NAD+/NADH) .

Q. What experimental approaches resolve contradictions in reported dissociation constants (pKa) of glycerol phosphate isomers, and how do these values impact enzyme kinetics?

Discrepancies in pKa values (e.g., glycerol 1-phosphate vs. 2-phosphate) arise from differences in ionic strength and temperature during potentiometric titrations. Isothermal titration calorimetry (ITC) under standardized buffer conditions (e.g., 25°C, 0.1 M KCl) provides more accurate thermodynamic data. These values are critical for modeling enzyme-substrate interactions, such as glycerol kinase’s pH-dependent activity, which varies by >50% between pH 6.5 and 7.5 .

Q. How does the stereochemistry of glycerol 1,2-cyclic phosphate(1−) influence its interactions with lipid bilayers, and what biophysical techniques validate these effects?

Molecular dynamics (MD) simulations reveal that the cyclic phosphate’s restricted conformation enhances electrostatic interactions with phospholipid headgroups, increasing membrane rigidity. Experimentally, differential scanning calorimetry (DSC) and fluorescence anisotropy using diphenylhexatriene (DPH) probes quantify changes in membrane phase transition temperature and fluidity. Comparative studies with linear isomers show cyclic derivatives reduce bilayer permeability by ~30% .

Q. What are the challenges in resolving overlapping spectral signals (e.g., ³¹P NMR) between glycerol 1,2-cyclic phosphate(1−) and co-eluting metabolites, and how can these be mitigated?

³¹P NMR chemical shifts for cyclic phosphates (∼3–5 ppm) overlap with phosphocholine and sugar phosphates. Two-dimensional ¹H-³¹P heteronuclear correlation spectroscopy (HETCOR) improves resolution by coupling proton environments to phosphorus signals. For LC-MS, hydrophilic interaction chromatography (HILIC) with a zwitterionic stationary phase (e.g., ZIC-pHILIC) enhances separation of polar phosphorylated metabolites .

Methodological Notes

- Key Techniques : NMR (structural validation), LC-MS (quantification), enzymatic assays (activity profiling), MD simulations (membrane interactions).

- Critical Parameters : pH control during synthesis, ionic strength in dissociation studies, use of isotopically labeled tracers for flux analysis.

- Contradictions Addressed : pKa variability (standardize buffer conditions), spectral overlap (advanced chromatography/NMR methods).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.